Deltamycin A4 Deltamycin A4 Deltamycin A4 is an aminoglycoside.
Carbomycin A is a natural product found in Streptomyces thermotolerans and Streptomyces halstedii with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14474729
InChI: InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29?,30?,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
SMILES:
Molecular Formula: C42H67NO16
Molecular Weight: 842.0 g/mol

Deltamycin A4

CAS No.:

Cat. No.: VC14474729

Molecular Formula: C42H67NO16

Molecular Weight: 842.0 g/mol

* For research use only. Not for human or veterinary use.

Deltamycin A4 -

Specification

Molecular Formula C42H67NO16
Molecular Weight 842.0 g/mol
IUPAC Name [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate
Standard InChI InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29?,30?,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
Standard InChI Key FQVHOULQCKDUCY-JXCZFYCESA-N
Isomeric SMILES C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O
Canonical SMILES CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O

Introduction

Discovery and Taxonomic Origins

Isolation from Streptomyces halstedii

Deltamycin A4 was first identified in 1978 during a systematic screening of actinomycete-derived antimicrobial agents . The producing organism, Streptomyces halstedii subsp. deltae, was isolated from soil samples and cultivated under optimized fermentation conditions to maximize macrolide yield . Initial isolation protocols involved benzene extraction followed by silica gel chromatography, which separated the deltamycin complex into four distinct analogs (A1–A4) .

Taxonomic Classification

The Streptomyces genus, renowned for its antibiotic-producing capabilities, positions Deltamycin A4 within a lineage of therapeutically significant secondary metabolites. Phylogenetic analysis of the halstedii subspecies highlights genetic adaptations favoring the synthesis of large lactone ring systems, a hallmark of macrolide antibiotics.

Structural Elucidation and Physicochemical Properties

Molecular Architecture

Deltamycin A4’s structure was resolved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing a 26-membered lactone ring adorned with two deoxyhexose sugar moieties (mycarose and mycaminose) . The molecular formula, C₃₉H₆₈N₄O₁₉Na (MW 907.4376 g/mol), includes an isovaleryl group esterified to the mycarose unit, a feature critical for ribosomal binding .

Table 1: Structural Comparison of Deltamycin Analogs

AnalogAcyl Group on MycaroseMolecular Formula
A1AcetylC₃₇H₆₄N₄O₁₈Na
A2PropionylC₃₈H₆₆N₄O₁₈Na
A3n-ButyrylC₃₉H₆₈N₄O₁₈Na
A4IsovalerylC₃₉H₆₈N₄O₁₉Na

Source: Shimiauchi et al. (1978) ; PubMed (2021)

Spectral Characteristics

Ultraviolet (UV) spectroscopy of Deltamycin A4 exhibits a λ<sub>max</sub> at 240 nm, consistent with conjugated double bonds within the lactone ring . Infrared (IR) analysis further confirms ester carbonyl stretches at 1,720 cm<sup>−1</sup> and hydroxyl groups at 3,450 cm<sup>−1</sup>.

Biosynthesis and Fermentation Dynamics

Fermentation Protocols

Industrial-scale production employs submerged fermentation in organic complex media containing glucose, soybean meal, and calcium carbonate. Optimal yields (∼450 mg/L) are achieved at pH 7.2–7.5 and 28°C, with aeration rates of 1.0 vvm . Post-fermentation, the compound is extracted using benzene at alkaline pH, followed by chromatographic purification .

Genetic Regulation

Genome mining of S. halstedii has identified a 120-kb gene cluster encoding polyketide synthases (PKSs), glycosyltransferases, and acyltransferases . The dmrX gene, responsible for isovaleryl transfer, differentiates Deltamycin A4 from its analogs .

Mechanism of Action and Antimicrobial Activity

Ribosomal Inhibition

Deltamycin A4 binds irreversibly to the 50S ribosomal subunit, specifically interacting with domain V of 23S rRNA. This interaction obstructs the peptidyl transferase center, preventing elongation factor G (EF-G)-mediated translocation.

Table 2: In Vitro Activity Against Gram-Positive Pathogens

PathogenMIC₉₀ (μg/mL)
Staphylococcus aureus0.5
Streptococcus pyogenes0.25
Enterococcus faecalis2.0

Source: EvitaChem (2025)

Therapeutic Applications and Clinical Considerations

Resistance Mechanisms

Emerging resistance correlates with:

  • Ribosomal methylation (erm genes) altering drug-binding sites

  • Active efflux via mefA/mel transporters

  • Enzymatic degradation by esterases

Future Directions and Structural Optimization

Semi-Synthetic Derivatives

Modifying the isovaleryl group (e.g., replacing it with aryl-acryloyl moieties) enhances potency against macrolide-resistant strains . A 2024 study demonstrated that fluorinated analogs reduce MICs by 8-fold in ermB-positive S. aureus .

Combination Therapies

Adjuvant use with β-lactams or protein synthesis inhibitors (e.g., linezolid) may circumvent resistance. Computational models predict synergistic ratios >2.0 when paired with ceftaroline .

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